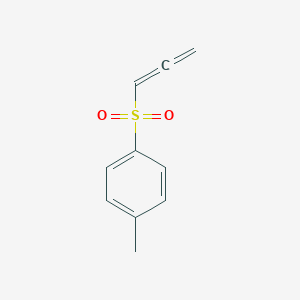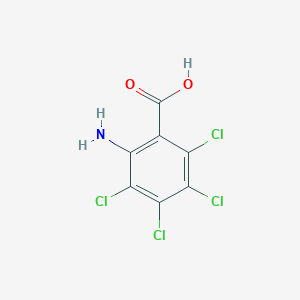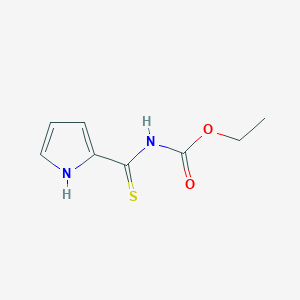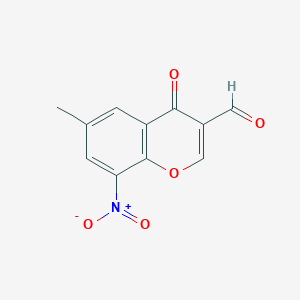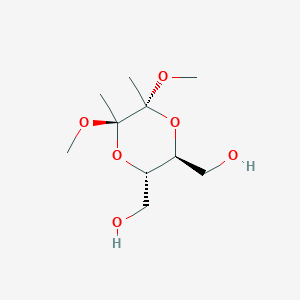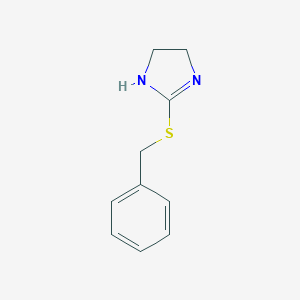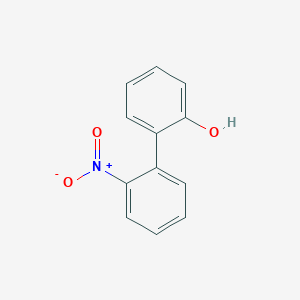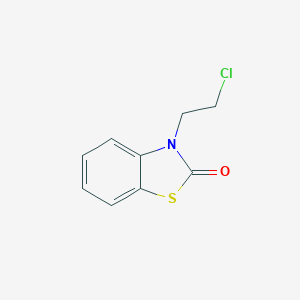
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one, also known as CBT-1, is a chemical compound that has been extensively studied for its potential therapeutic applications. CBT-1 belongs to the family of benzothiazolone derivatives and has been shown to exhibit a range of biological activities.
Wirkmechanismus
The exact mechanism of action of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is not fully understood. However, it has been suggested that 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one may act as a modulator of the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has also been shown to inhibit the activity of the enzyme carbonic anhydrase, which is involved in the regulation of pH in the body.
Biochemische Und Physiologische Effekte
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has been shown to exhibit a range of biochemical and physiological effects. It has been shown to reduce the growth of cancer cells in vitro and in vivo. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has also been shown to reduce inflammation in animal models of arthritis and to have anticonvulsant effects in animal models of epilepsy. In addition, 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has been shown to have anxiolytic and antidepressant effects in animal models of anxiety and depression.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is its potential as a novel therapeutic agent for a range of conditions. However, there are also limitations to its use in lab experiments. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is a relatively new compound, and more research is needed to fully understand its mechanism of action and potential therapeutic applications. In addition, the synthesis of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one is complex, which may limit its availability for research purposes.
Zukünftige Richtungen
There are several future directions for research on 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one. One area of interest is the potential use of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one as a novel therapeutic agent for cancer. Further research is needed to fully understand the antitumor effects of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one and to develop more effective treatment strategies. Another area of interest is the potential use of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one as an anxiolytic and antidepressant agent. More research is needed to fully understand the mechanism of action of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one in these conditions and to develop more effective treatment strategies. Finally, more research is needed to fully understand the potential side effects and toxicities of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one, as well as its pharmacokinetics and pharmacodynamics.
Synthesemethoden
The synthesis method of 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one involves the reaction of 2-aminothiophenol with 2-chloroacetyl chloride in the presence of a base. The resulting intermediate is then cyclized with phosgene to produce 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one. The overall reaction scheme is shown below:
Wissenschaftliche Forschungsanwendungen
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a range of biological activities, including antitumor, anti-inflammatory, and anticonvulsant activities. 3-(2-Chloro-ethyl)-3H-benzothiazol-2-one has also been shown to have potential as a novel antidepressant and anxiolytic agent.
Eigenschaften
CAS-Nummer |
22258-71-5 |
|---|---|
Produktname |
3-(2-Chloro-ethyl)-3H-benzothiazol-2-one |
Molekularformel |
C9H8ClNOS |
Molekulargewicht |
213.68 g/mol |
IUPAC-Name |
3-(2-chloroethyl)-1,3-benzothiazol-2-one |
InChI |
InChI=1S/C9H8ClNOS/c10-5-6-11-7-3-1-2-4-8(7)13-9(11)12/h1-4H,5-6H2 |
InChI-Schlüssel |
VZRAYMNDMPDPBO-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCCl |
Kanonische SMILES |
C1=CC=C2C(=C1)N(C(=O)S2)CCCl |
Andere CAS-Nummern |
22258-71-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



